molecular formula C11H17F3O3S2 B13995535 2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate CAS No. 66120-38-5

2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate

Cat. No.: B13995535
CAS No.: 66120-38-5
M. Wt: 318.4 g/mol
InChI Key: NEXFYTMYROMNCW-UHFFFAOYSA-M
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Description

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran is a complex organic compound characterized by its unique structure, which includes both ethenyl and prop-2-enyl groups attached to a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran typically involves multiple steps, starting with the formation of the tetrahydrothiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethenyl and prop-2-enyl groups are then introduced via alkylation reactions using suitable reagents such as vinyl halides and allyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction and minimize by-products. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding saturated thiopyran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl and prop-2-enyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated thiopyran derivatives

    Substitution: Various substituted thiopyran derivatives

Scientific Research Applications

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran: trifluoromethanesulfonic acid
  • Cycloalkanes : Similar in structure but lack the ethenyl and prop-2-enyl groups.

Uniqueness

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran is unique due to the presence of both ethenyl and prop-2-enyl groups attached to the tetrahydrothiopyran ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

66120-38-5

Molecular Formula

C11H17F3O3S2

Molecular Weight

318.4 g/mol

IUPAC Name

2-ethenyl-1-prop-2-enylthian-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C10H17S.CHF3O3S/c1-3-8-11-9-6-5-7-10(11)4-2;2-1(3,4)8(5,6)7/h3-4,10H,1-2,5-9H2;(H,5,6,7)/q+1;/p-1

InChI Key

NEXFYTMYROMNCW-UHFFFAOYSA-M

Canonical SMILES

C=CC[S+]1CCCCC1C=C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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